molecular formula C6H14N2 B8189791 (3R,4S)-3-Methyl-piperidin-4-ylamine

(3R,4S)-3-Methyl-piperidin-4-ylamine

Cat. No.: B8189791
M. Wt: 114.19 g/mol
InChI Key: BCSXUVZTKVXBSD-RITPCOANSA-N
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Description

(3R,4S)-3-Methyl-piperidin-4-ylamine is a chiral piperidine derivative characterized by a methyl group at the 3-position and an amine group at the 4-position of the piperidine ring. Its stereochemistry (R configuration at C3 and S at C4) distinguishes it from other stereoisomers, such as (3R,4R) or (3S,4S) variants. This compound is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Tofacitinib citrate, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases .

The synthesis of such stereochemically defined piperidines often involves multi-step processes, including reductive amination, resolution using chiral acids, or catalytic asymmetric hydrogenation. For example, and describe the use of intermediates like 1-Benzyl-4-methylpiperidin-3-one and resolution with ditoluoyl (L)-tartaric acid to isolate enantiomerically pure products .

Properties

IUPAC Name

(3R,4S)-3-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXUVZTKVXBSD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Protocol (Patent EP2994454B1):

  • Racemic Synthesis :

    • Starting Material : 3-Amino-4-methylpyridine is acylated with acetyl chloride in acetic acid to form N-acetyl-3-amino-4-methylpyridine.

    • Benzylation : Reaction with benzyl chloride in toluene at 110°C introduces a benzyl protecting group.

    • Reduction : Sodium borohydride in methanol reduces the pyridine ring to piperidine, yielding racemic 1-benzyl-4-methylpiperidin-3-yl)methylamine.

  • Resolution :

    • The racemic mixture is treated with ditoluoyl-L-tartaric acid in a methanol-water solvent system.

    • Diastereomeric salts are separated via fractional crystallization, with the desired (3R,4S)-enantiomer achieving >98% enantiomeric excess (ee) after recrystallization.

Yield : 65–72% after resolution and deprotection.
Advantages : Scalable, avoids hazardous reagents.
Limitations : Requires multiple crystallization steps, generating waste.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine intermediates offers a direct route to the target compound with high stereoselectivity. This method leverages chiral metal catalysts to induce the desired configuration.

Representative Procedure (CN103254121A):

  • Enamine Formation :

    • 2-Butenal reacts with N-PG-2-nitroethylamine (PG = protecting group) in the presence of a proline-derived organocatalyst to form (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine.

  • Hydrogenation :

    • Catalytic hydrogenation using 5% Pd/C under 0.5–2.0 MPa H₂ pressure reduces the nitro group to an amine while preserving stereochemistry.

    • Subsequent methylation with methyl iodide yields (3R,4S)-3-Methyl-piperidin-4-ylamine.

Yield : 58–63% over three steps.
Catalyst Efficiency : Pd/C achieves >90% conversion with minimal racemization.

Enzymatic Kinetic Resolution

Lipase-mediated resolution provides an eco-friendly alternative, exploiting enzymes’ inherent chiral selectivity.

Method Overview (VulcanChem):

  • Substrate Preparation :

    • Racemic 3-Methyl-piperidin-4-ylamine is acylated with vinyl acetate to form N-acetyl derivatives.

  • Enzymatic Hydrolysis :

    • Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4R)-enantiomer, leaving the (3R,4S)-enantiomer intact.

  • Separation :

    • The unreacted (3R,4S)-amide is isolated and hydrolyzed under basic conditions to release the free amine.

Yield : 40–50% with 95–97% ee.
Conditions : Aqueous buffer, pH 7.5, 30°C.

Stereoselective Reductive Amination

Reductive amination of ketone precursors using chiral auxiliaries ensures stereochemical fidelity.

Industrial-Scale Synthesis (US20160122354A1):

  • Ketone Synthesis :

    • 4-Methylpiperidin-3-one is prepared via oxidation of 4-methylpiperidine.

  • Amination :

    • Reaction with methylamine in the presence of (R)-BINAP-modified ruthenium catalysts induces asymmetric reductive amination.

  • Workup :

    • The product is purified via distillation under reduced pressure.

Yield : 70–75% with 99% ee.
Catalyst Loading : 0.5 mol% Ru/(R)-BINAP.

Comparison of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Resolution65–72>98HighModerate
Asymmetric Hydrogenation58–6390–95ModerateHigh
Enzymatic Resolution40–5095–97LowLow
Reductive Amination70–7599HighHigh

Key Insights :

  • Reductive amination offers the best balance of yield and enantiopurity for industrial applications.

  • Enzymatic methods , while sustainable, are less feasible for large-scale production due to lower yields.

Challenges and Innovations

Stereochemical Drift

Racemization during deprotection steps remains a critical issue. Recent advances in protecting groups (e.g., Boc, Fmoc) minimize this risk by enabling milder deprotection conditions.

Catalyst Design

Novel chiral phosphine ligands, such as Josiphos derivatives, enhance enantioselectivity in hydrogenation reactions, reducing catalyst loadings to 0.1 mol% in some cases.

Green Chemistry

Water-based reaction media and immobilized enzymes are being explored to improve the sustainability of enzymatic and catalytic methods .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the amine group to corresponding oxides or other higher oxidation states.

    Reduction: The compound can be reduced to form different derivatives, often involving the reduction of the piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different piperidine derivatives. Substitution reactions often result in the formation of new amine derivatives with varied functional groups.

Scientific Research Applications

(3R,4S)-3-Methyl-piperidin-4-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of piperidine derivatives significantly impacts their biological activity and synthetic utility. Below is a comparison with key stereoisomers:

Compound Stereochemistry Key Features Applications
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine (3R,4R) Benzyl-protected amine; intermediate for Tofacitinib. Synthesized via reductive amination and chiral resolution . Drug synthesis (e.g., JAK inhibitors) .
(3R,4S)-3-Methyl-piperidin-4-ylamine (3R,4S) Free amine; lacks benzyl protection. Potential for direct incorporation into active pharmaceutical ingredients (APIs). Under investigation for kinase inhibitor optimization.

Key Differences :

  • The (3R,4R) isomer includes a benzyl group that requires deprotection in downstream steps, whereas the (3R,4S) variant may offer streamlined synthesis routes due to its unprotected amine.
  • Stereochemical orientation affects binding to JAK enzymes; the (3R,4R) configuration is critical for Tofacitinib’s activity .

Structurally Related Piperidine Derivatives

Compound A : N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
  • Structure : Combines a piperazine ring, trifluoromethylpyridine, and a cyclopentane backbone.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (STAB) and triethylamine in methylene chloride .
  • Comparison :
    • Complexity : Compound A has a larger, more rigid structure with trifluoromethyl and pyridyl groups, enhancing metabolic stability compared to simpler piperidines.
    • Pharmacokinetics : The trifluoromethyl group improves lipophilicity and bioavailability, whereas (3R,4S)-3-Methyl-piperidin-4-ylamine’s smaller size may limit tissue penetration.
Compound B : (3S,4R)-4-Aminopiperidin-3-ol
  • Structure : Hydroxyl group at C3 and amine at C4; opposite stereochemistry to (3R,4S)-3-Methyl-piperidin-4-ylamine.
  • Comparison :
    • Reactivity : The hydroxyl group in Compound B allows for glycosylation or phosphorylation, unlike the methyl group in (3R,4S)-3-Methyl-piperidin-4-ylamine.
    • Biological Targets : Compound B is used in antiviral agents, while (3R,4S)-3-Methyl-piperidin-4-ylamine is tailored for kinase inhibition.

Research Findings and Implications

  • Stereochemical Purity : The (3R,4R) isomer’s synthesis requires meticulous resolution (e.g., using ditoluoyl tartaric acid) to achieve >99% enantiomeric excess (ee), whereas the (3R,4S) variant’s synthesis may leverage asymmetric catalysis for efficiency .
  • Structure-Activity Relationships (SAR) :
    • Methyl groups at C3 enhance steric hindrance, influencing target selectivity.
    • Bulkier substituents (e.g., benzyl in (3R,4R) variants) improve binding affinity but complicate synthetic workflows.

Biological Activity

(3R,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine with a piperidine ring structure that has garnered attention for its potential biological activities. This compound's unique stereochemistry influences its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound exhibits distinct chemical properties due to its chiral nature. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potential biological applications.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
Reduction Yields different amine derivativesSodium borohydride, lithium aluminum hydride
Substitution Forms various substituted piperidinesAlkyl halides, acyl chlorides

The biological activity of (3R,4S)-3-Methyl-piperidin-4-ylamine is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. It can act as an inhibitor or activator depending on the context. The compound's mechanism may involve binding to active or allosteric sites on proteins, leading to alterations in their activity and subsequent biological effects.

Biological Activity

Recent studies have highlighted the potential therapeutic effects of (3R,4S)-3-Methyl-piperidin-4-ylamine:

  • Analgesic Properties : Research has identified derivatives of this compound as potent analgesics. For example, a study reported that a derivative exhibited effective analgesic activity with ED50 values of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing models . The mechanism was linked to activation of the μ-opioid receptor (MOR), indicating potential for pain management without the side effects associated with traditional opioids.
  • Inhibition of Type III Secretion System (T3SS) : Another study explored the compound's role in inhibiting bacterial secretion systems, which are critical for virulence in certain pathogens. High concentrations of related compounds resulted in significant inhibition of secretion processes .

Case Studies

  • Analgesic Activity :
    • A derivative of (3R,4S)-3-Methyl-piperidin-4-ylamine was tested for analgesic efficacy using various pain models. Results indicated a strong analgesic effect mediated through MOR activation.
  • Antimicrobial Potential :
    • In vitro studies have shown that certain derivatives possess antimicrobial properties against a range of pathogens, suggesting their potential use in developing new antibiotics or adjunct therapies for infectious diseases.

Q & A

Q. What are the key synthetic routes for (3R,4S)-3-Methyl-piperidin-4-ylamine, and what challenges arise during stereochemical control?

The synthesis of (3R,4S)-3-Methyl-piperidin-4-ylamine involves multi-step processes, including N-acylation, quaternization, partial reduction, and reductive amination. A critical challenge is maintaining stereochemical fidelity during steps like the resolution of enantiomers using chiral resolving agents (e.g., ditoluoyl-L-tartaric acid) . For example, Patent No. 08/2021 describes a process where 3-Amino-4-methyl pyridine undergoes sequential functionalization to yield the final intermediate for Tofacitinib citrate . Key optimization strategies include solvent selection (e.g., methanol for partial reduction) and catalytic conditions (e.g., titanium(IV) isopropoxide for reductive amination) .

Q. How is the stereochemistry of (3R,4S)-3-Methyl-piperidin-4-ylamine validated in synthetic intermediates?

Stereochemical validation relies on techniques like chiral HPLC, polarimetry, and X-ray crystallography. For example, intermediates such as 1-Benzyl-4-methylpiperidin-3-one require resolution using chiral acids to isolate the desired (3R,4R) configuration, which is critical for downstream biological activity . Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents in piperidine rings .

Q. What is the role of (3R,4S)-3-Methyl-piperidin-4-ylamine in kinase inhibitor development?

This compound is a key intermediate in synthesizing (3R,4S)-Tofacitinib, a Janus kinase 3 (Jak3) inhibitor. Its structural features, such as the methyl group at C3 and amine at C4, contribute to binding affinity and selectivity in kinase inhibition assays. Researchers use enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibitory potency against Jak3 and related kinases .

Advanced Research Questions

Q. How can impurities in (3R,4S)-3-Methyl-piperidin-4-ylamine synthesis be characterized and mitigated?

Impurities often arise from incomplete reduction or racemization during resolution. Advanced analytical methods include:

  • LC-MS/MS : Identifies byproducts like over-reduced piperidines or unreacted intermediates.
  • NMR Spectroscopy : Detects diastereomeric impurities in resolved intermediates .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability of intermediates to avoid decomposition during storage .

Q. What strategies ensure high enantiomeric excess (ee) in large-scale production?

  • Chiral Resolving Agents : Use of enantiopure tartaric acid derivatives for diastereomeric salt formation .
  • Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of ketone intermediates .
  • Process Analytical Technology (PAT) : Real-time monitoring of ee via inline Raman spectroscopy during crystallization .

Q. How does (3R,4S)-3-Methyl-piperidin-4-ylamine compare to other piperidine derivatives in kinase selectivity?

Comparative studies use:

  • Kinase Profiling Panels : Broad-spectrum screening against 100+ kinases to identify off-target effects.
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes in Jak3 vs. structurally similar kinases like JAK1/JAK2 .
  • Cellular Assays : Measurement of STAT phosphorylation in Jurkat T-cells to confirm pathway-specific inhibition .

Q. Are there alternative synthetic routes to avoid hazardous reagents (e.g., benzyl halides)?

Emerging approaches include:

  • Enzymatic Amination : Lipase-catalyzed resolution of racemic mixtures in aqueous media.
  • Flow Chemistry : Continuous processing to minimize intermediate isolation and reduce waste .
  • Green Solvents : Replacement of methanol with cyclopentyl methyl ether (CPME) for safer reductions .

Q. How is metabolic stability assessed for (3R,4S)-3-Methyl-piperidin-4-ylamine in preclinical studies?

  • In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (Clint).
  • CYP450 Inhibition Screening : Evaluates potential drug-drug interactions using fluorogenic substrates .
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction for pharmacokinetic modeling .

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